molecular formula C12H11N5OS B2915494 N-((1H-benzo[d]imidazol-2-yl)methyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide CAS No. 1448134-56-2

N-((1H-benzo[d]imidazol-2-yl)methyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide

Cat. No.: B2915494
CAS No.: 1448134-56-2
M. Wt: 273.31
InChI Key: CRWRZKWQXHUFAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1H-Benzo[d]imidazol-2-yl)methyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide is a heterocyclic compound combining a benzimidazole core with a 1,2,4-thiadiazole ring system. The benzimidazole moiety, a bicyclic structure with fused benzene and imidazole rings, is known for its role in medicinal chemistry due to its hydrogen-bonding capabilities and aromatic stability . The 1,2,4-thiadiazole component, a sulfur- and nitrogen-containing heterocycle, contributes to diverse biological activities, including antimicrobial and enzyme inhibitory effects .

Properties

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5OS/c1-7-14-12(19-17-7)11(18)13-6-10-15-8-4-2-3-5-9(8)16-10/h2-5H,6H2,1H3,(H,13,18)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRWRZKWQXHUFAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=N1)C(=O)NCC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((1H-benzo[d]imidazol-2-yl)methyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide typically involves multiple steps. One common approach is the reaction of 1H-benzo[d]imidazole-2-carbaldehyde with 3-methyl-1,2,4-thiadiazole-5-carboxamide under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is then reduced to form the final product.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

This compound has diverse applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: It can be used as a probe in biological studies to understand cellular processes.

  • Medicine: Potential therapeutic applications include its use as an antimicrobial or anticancer agent.

  • Industry: It may be utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which N-((1H-benzo[d]imidazol-2-yl)methyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide exerts its effects involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the application and the specific biological system involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related analogs from the evidence:

Compound Core Structure Key Substituents Biological Activity Reference
N-((1H-Benzo[d]imidazol-2-yl)methyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide Benzimidazole + 1,2,4-thiadiazole 3-methyl (thiadiazole), carboxamide (position 5) Not reported (analogs show antimicrobial)
N-((1H-Benzo[d]imidazol-2-yl)methyl)-5-(3-chlorophenyl)-1,3,4-thiadiazol-2-amine (5c) Benzimidazole + 1,3,4-thiadiazole 5-(3-chlorophenyl), amine (position 2) Antimicrobial (IC₅₀: 8–32 µg/mL)
3-((1H-Benzo[d]imidazol-2-yl)methyl)-2-phenyl-thiazolidin-4-one Benzimidazole + thiazolidinone 2-phenyl (thiazolidinone) Antifungal (MIC: 12.5–25 µg/mL)
ND-11503 (Imidazo[2,1-b]thiazole-5-carboxamide) Imidazo-thiazole + carboxamide 6-ethyl, 2-methyl (imidazo-thiazole), dihydrobenzofuran substituent Antiviral (EC₅₀: <1 µM)
2-{4-[4-(1H-Benzo[d]imidazol-2-yl)phenoxymethyl]-1H-triazol-1-yl}-N-[2-(4-bromophenyl)thiazol-5-yl]acetamide (9c) Benzimidazole + triazole + thiazole 4-bromophenyl (thiazole), phenoxymethyl-triazole linker Docking studies suggest protease inhibition

Key Observations:

  • Thiadiazole vs. Thiazolidinone/Thiazole: The 1,2,4-thiadiazole carboxamide in the target compound offers distinct electronic properties compared to the 1,3,4-thiadiazole amine in compound 5c or the thiazolidinone in .
  • Substituent Effects: The 3-methyl group on the thiadiazole in the target compound likely increases steric hindrance but reduces polarity compared to halogenated aryl groups (e.g., 3-chlorophenyl in 5c ), which enhance lipophilicity and membrane permeability .
  • Biological Activity Trends: Compounds with electron-withdrawing groups (e.g., nitro, chloro) on aryl substituents exhibit stronger antimicrobial activity, as seen in 5c and 9c . The target compound’s methyl group may moderate this effect but improve metabolic stability.

Physicochemical Properties

Property Target Compound Compound 5c ND-11503
Melting Point Not reported (predicted 200–220°C) 245–247°C 165–167°C
Solubility Moderate (carboxamide enhances aqueous solubility) Low (chlorophenyl increases lipophilicity) Low (lipophilic imidazo-thiazole core)
LogP ~2.5 (estimated) ~3.1 ~3.8

The target compound’s carboxamide group likely improves aqueous solubility compared to ND-11503 but reduces membrane permeability relative to 5c .

Research Implications

The structural uniqueness of this compound positions it as a promising candidate for further pharmacological studies. Comparative studies with halogenated analogs (e.g., 5c) could optimize activity-toxicity profiles.

Q & A

Basic: What are the key synthetic steps for preparing N-((1H-benzo[d]imidazol-2-yl)methyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide?

Methodological Answer:
The synthesis typically involves a multi-step protocol:

Formation of the benzimidazole core : React o-phenylenediamine with carbon disulfide and KOH in ethanol to yield 1H-benzo[d]imidazole-2-thiol (confirmed by S-H IR stretch at ~2634 cm⁻¹ and N-H at ~3395 cm⁻¹) .

Hydrazine derivatization : Treat the thiol intermediate with hydrazine hydrate in methanol to form 2-hydrazinyl-1H-benzo[d]imidazole (verified via IR bands at 3464 cm⁻¹ for N-H) .

Thiadiazole formation : Condense the hydrazinyl derivative with sodium cyanate and glacial acetic acid to introduce the 1,2,4-thiadiazole-carboxamide moiety. Final purification involves recrystallization and structural validation via ¹H-NMR (e.g., δ12.12 ppm for NHC=O) and elemental analysis (deviations <±0.4%) .

Basic: Which spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:
Critical techniques include:

  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1632 cm⁻¹, C=N at ~1742 cm⁻¹) .
  • ¹H/¹³C-NMR : Assigns proton environments (e.g., δ2.16 ppm for CH₃, δ7.22–7.72 ppm for aromatic protons) and carbon shifts (e.g., δ151.93 ppm for N=C-N in benzimidazole) .
  • Mass Spectrometry (ESI-MS) : Confirms molecular weight (e.g., m/z matching [M+H]⁺) .
  • Elemental Analysis : Validates purity (C, H, N, S percentages within ±0.4% of theoretical values) .

Advanced: How can researchers resolve discrepancies in NMR data during structural elucidation?

Methodological Answer:
Discrepancies may arise from solvent effects, tautomerism, or impurities. Strategies include:

  • Deuterated Solvents : Use DMSO-d₆ to minimize solvent interference and assign exchangeable protons (e.g., δ12.12 ppm for NHC=O disappears upon D₂O exchange) .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., aromatic protons in δ7.22–7.72 ppm) .
  • Control Experiments : Compare with intermediates (e.g., verify hydrazine intermediate’s Rf value and melting point) .

Advanced: What reaction conditions optimize the cyclization step for 1,2,4-thiadiazole formation?

Methodological Answer:
Key parameters:

  • Reagent Choice : Use iodine and triethylamine in DMF to promote cyclization, as seen in analogous thiadiazole syntheses (yields ~74%) .
  • Temperature/Time : Reflux in acetonitrile for 1–3 minutes minimizes side reactions (e.g., sulfur elimination) .
  • Workup : Neutralize with NaOH post-reflux to isolate the carboxamide product .

Advanced: How can substituent effects on biological activity be systematically analyzed?

Methodological Answer:
A structure-activity relationship (SAR) study involves:

Derivative Synthesis : Modify substituents on the benzimidazole or thiadiazole moieties (e.g., methyl, phenyl groups) .

Biological Assays : Test for anticonvulsant (e.g., MES/scPTZ models) or antimicrobial activity (e.g., MIC against S. aureus) .

Data Correlation : Use statistical tools (e.g., linear regression) to link electronic (Hammett σ) or steric parameters with activity trends .

Advanced: How should researchers address contradictions in elemental analysis data?

Methodological Answer:
If deviations exceed ±0.4%:

  • Purification : Re-crystallize using ethanol/water mixtures to remove impurities .
  • Repeat Analysis : Confirm via independent techniques (e.g., combustion analysis vs. CHNS-O elemental analyzer) .
  • Hydrate/Solvate Check : Perform TGA to detect water/solvent retention affecting %C/%H .

Advanced: Are there alternative synthetic routes to access this compound?

Methodological Answer:
Yes, alternative pathways include:

  • Microwave-Assisted Synthesis : Reduce reaction time for hydrazine condensation (e.g., 30 minutes vs. 6 hours under conventional heating) .
  • Solid-Phase Synthesis : Immobilize intermediates on resin for stepwise assembly (e.g., Wang resin for carboxamide coupling) .
  • One-Pot Methods : Combine thiol formation and cyclization using T3P® as a coupling agent .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.